molecular formula C24H24N2O5 B2530786 ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1004172-41-1

ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2530786
CAS No.: 1004172-41-1
M. Wt: 420.465
InChI Key: GYNUKIIQKIFSBO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a sophisticated pyrrole derivative that serves as a critical synthetic intermediate in medicinal chemistry research. Its primary research value lies in its role as a key precursor in the multi-step synthesis of Ponatinib (AP24534), a potent multi-targeted tyrosine kinase inhibitor . This compound contains the core heterocyclic scaffold essential for binding to kinase domains, and researchers utilize it to study structure-activity relationships in the development of targeted cancer therapeutics, particularly against drug-resistant forms of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) . The molecular structure incorporates a 2-methoxybenzyl group and a phenyl-substituted pyrrole core, which are instrumental in conferring high-affinity binding to ABL, FGFR, PDGFR, VEGFR, and SRC family kinases . Its mechanism of action, as part of the final active pharmaceutical ingredient, involves competitively inhibiting ATP binding to the kinase domain, thereby blocking the phosphorylation and activation of downstream signaling pathways that drive cellular proliferation and survival. Research with this intermediate is fundamental for exploring new synthetic routes, optimizing yield in API production, and developing novel analogues to overcome kinase gatekeeper mutations in oncological research.

Properties

IUPAC Name

ethyl 5-[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-4-31-24(29)19-15(2)26-21(20(19)16-10-6-5-7-11-16)22(27)23(28)25-14-17-12-8-9-13-18(17)30-3/h5-13,26H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNUKIIQKIFSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyrrole- and thiazole-based esters. Key analogues include:

Compound Name Core Structure Substituents Key Functional Differences Reference
Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate Pyrrole Imine-linked pyrazolone, dimethyl groups Replaces oxoacetyl-amide with pyrazolone imine; lacks 2-methoxybenzyl group
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole Oxadiazole-thioether, cyano group Pyrazole core vs. pyrrole; oxadiazole introduces rigidity and electron-withdrawing effects
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Pyrrole-thiazole hybrid Thiazole ring, hydroxy and fluorophenyl groups Hybrid scaffold with thiazole; hydroxyl group enhances hydrogen bonding

Physicochemical Properties

  • Melting Points: Pyrrole derivatives with ester and aromatic substituents typically exhibit melting points between 170–230°C. For example, pyrazole-oxadiazole hybrids (e.g., compound 8a) melt at 177–196°C , while thiazole-containing analogues show higher thermal stability (e.g., 227–230°C in chromenone-pyrazolo[3,4-d]pyrimidine hybrids) . The 2-methoxybenzyl group in the target compound may lower melting points slightly due to increased steric hindrance.
  • Solubility : The ethyl carboxylate group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the 2-methoxybenzyl group enhances lipophilicity, as seen in related methoxy-substituted aromatics .

Hydrogen-Bonding and Crystal Packing

The 2-oxoacetyl-amide group facilitates intermolecular hydrogen bonds (N–H···O and C=O···H–N), which are critical for crystal packing. This pattern is consistent with Etter’s rules for hydrogen-bonding networks in aromatic amides . In contrast, oxadiazole-thioether analogues (e.g., compound 8a) rely on weaker C–H···S interactions, resulting in less dense packing .

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